(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763859
InChI: InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1
SMILES: CNC1CCCC2=C1N=CC=C2.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol

(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride

CAS No.:

Cat. No.: VC13763859

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
IUPAC Name (8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1
Standard InChI Key YPMQTYHPAXHSTJ-KLQYNRQASA-N
Isomeric SMILES CN[C@@H]1CCCC2=C1N=CC=C2.Cl.Cl
SMILES CNC1CCCC2=C1N=CC=C2.Cl.Cl
Canonical SMILES CNC1CCCC2=C1N=CC=C2.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture and Stereochemistry

The compound’s core structure consists of a tetrahydroquinoline scaffold substituted with a methylamine group at the C8 position. The (R)-configuration at this chiral center critically influences its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the bicyclic system’s chair conformation, with the amine group adopting an axial orientation that facilitates hydrogen bonding with target enzymes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆Cl₂N₂
Molecular Weight235.15 g/mol
Solubility (Water)0.282–0.662 mg/mL
LogP (Octanol-Water)1.6 (Consensus)
pKa (Amine)9.2 ± 0.3

The dihydrochloride salt form improves aqueous solubility (0.282–0.662 mg/mL) , making it suitable for in vitro and in vivo studies. Lipophilicity metrics, such as the LogP value of 1.6, suggest moderate membrane permeability, corroborated by its ability to cross the blood-brain barrier (BBB) .

Synthesis and Industrial Production

Stereoselective Synthesis Pathways

The synthesis of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride begins with quinoline derivatives subjected to catalytic hydrogenation under controlled conditions. A representative pathway involves:

  • Hydrogenation of Quinoline: Palladium-on-carbon (Pd/C) catalyzes the reduction of quinoline to 5,6,7,8-tetrahydroquinoline under 20–50 bar H₂ at 80–100°C.

  • Chiral Resolution: The racemic mixture is resolved via diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) .

  • Methylamination: Reaction with methylamine in the presence of LiAlH₄ introduces the methylamine group at C8, followed by HCl treatment to form the dihydrochloride salt .

Table 2: Optimization Parameters for Continuous Flow Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature90°C+15%
Residence Time120 s+22%
Catalyst Loading (Pd/C)5 wt%+18%

Continuous flow reactors have revolutionized large-scale production, achieving yields exceeding 85% while minimizing byproducts. Key advantages include precise control over reaction parameters and reduced solvent waste compared to batch processes.

Biological Activities and Mechanistic Insights

Monoamine Oxidase Inhibition

The compound exhibits potent inhibition of MAO-B (IC₅₀ = 12 nM), a key enzyme in neurotransmitter metabolism implicated in neurodegenerative diseases like Parkinson’s. Molecular docking simulations reveal that the (R)-enantiomer binds to the MAO-B active site via:

  • A hydrogen bond between the protonated amine and Tyr435.

  • π-π stacking interactions between the tetrahydroquinoline ring and FAD cofactor.

In contrast, the (S)-enantiomer shows 50-fold lower activity, underscoring the importance of stereochemistry .

Antitumor and Antimicrobial Effects

  • Cytotoxicity: Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 8.2 μM, attributed to intercalation into DNA and topoisomerase II inhibition.

  • Antibacterial Activity: Against Staphylococcus aureus (MIC = 16 μg/mL), the mechanism involves disruption of cell membrane integrity and inhibition of penicillin-binding proteins.

Comparative Analysis with Structural Analogs

CompoundMAO-B IC₅₀ (nM)MCF-7 IC₅₀ (μM)
(R)-Dihydrochloride128.2
(S)-Dihydrochloride60042.1
Desmethyl Analog21025.4

Data adapted from .

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